1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative characterized by:
- 1,4-dimethyl groups on the pyrazole core.
- A 3-[(oxolan-3-yl)methyl] substituent, where oxolane (tetrahydrofuran) is linked via a methyl group.
The compound’s molecular formula is C₁₀H₁₇N₂O, with a calculated molecular weight of 181.26 g/mol.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,4-dimethyl-5-(oxolan-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)5-8-3-4-14-6-8/h8H,3-6,11H2,1-2H3 |
InChI Key |
VRNSOFCMPBXCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CC2CCOC2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with oxolan-3-ylmethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazol-5-amine derivatives are widely studied for their biological and physicochemical properties. Below, we compare the target compound with key analogs based on substituent variations at the 3-position.
Substituent Diversity and Electronic Effects
The 3-position substituent critically influences reactivity, solubility, and bioactivity. Key comparisons include:
Key Observations:
- Polarity and Solubility : The oxolane group in the target compound offers intermediate polarity compared to aromatic (e.g., o-tolyl) or heteroaromatic (e.g., thiophene) substituents. This could improve aqueous solubility relative to purely hydrophobic analogs .
- Steric Effects : The oxolane substituent is less bulky than o-tolyl or biphenyl groups, possibly enabling better access to enzyme active sites .
Tautomerism and Reactivity
The pyrazol-5-amine core can exhibit tautomerism, influencing its reactivity. For example, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine shows tautomeric equilibria affecting NMR chemical shifts . The target compound’s oxolane substituent may stabilize specific tautomers, altering its interaction profiles compared to analogs with rigid aromatic groups .
Biological Activity
1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine, with the CAS number 1936112-79-6, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- Molecular Formula : C₁₀H₁₇N₃O
- Molecular Weight : 195.26 g/mol
- Structure : The compound features a pyrazole ring substituted with a dimethyl group and an oxolane moiety, which may influence its biological interactions.
Antioxidant and Anti-inflammatory Properties
Research indicates that pyrazole derivatives often exhibit significant antioxidant and anti-inflammatory properties. A study utilizing molecular docking simulations demonstrated that compounds similar to this compound possess excellent binding affinities to targets involved in oxidative stress and inflammation pathways .
Anticancer Potential
Pyrazole derivatives have been reported to show anticancer activity. In vitro studies have suggested that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with similar functional groups have demonstrated inhibition of cell proliferation in breast and colon cancer models .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Pyrazoles are known for their ability to inhibit bacterial growth, which could be attributed to their interference with bacterial enzyme systems . Specific studies focusing on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
Case Study 1: Antioxidant Activity
A study involving the synthesis of various pyrazole derivatives showed that certain modifications led to enhanced antioxidant activity as measured by DPPH radical scavenging assays. The presence of the oxolane ring was hypothesized to contribute positively to this activity due to its structural stability and electron-donating properties .
Case Study 2: Anticancer Activity
In a comparative study of several pyrazole derivatives, it was found that those with oxolane substitutions exhibited significantly higher cytotoxic effects on cancer cells compared to their unsubstituted counterparts. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting the therapeutic potential of such compounds in oncology .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
